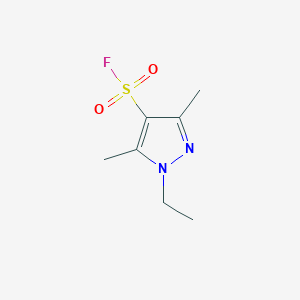

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride

Description

Properties

Molecular Formula |

C7H11FN2O2S |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

1-ethyl-3,5-dimethylpyrazole-4-sulfonyl fluoride |

InChI |

InChI=1S/C7H11FN2O2S/c1-4-10-6(3)7(5(2)9-10)13(8,11)12/h4H2,1-3H3 |

InChI Key |

BJVRSYMZKZTETH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C(=N1)C)S(=O)(=O)F)C |

Origin of Product |

United States |

Preparation Methods

Formation of 3,5-Dimethyl-1H-pyrazole

- Starting materials: Hydrazine hydrate and acetylacetone (2,4-pentanedione)

- Reaction: Condensation reaction under controlled temperature to cyclize and form the pyrazole ring

- Conditions: Typically performed in aqueous or alcoholic solvents at mild temperatures

- Outcome: 3,5-dimethyl-1H-pyrazole is obtained as a key intermediate

This step is foundational and reported in multiple sources as a robust method to access the pyrazole nucleus.

N-Alkylation to 1-Ethyl-3,5-dimethyl-1H-pyrazole

- Reagents: Ethyl iodide (or ethyl bromide) and a strong base such as potassium tert-butoxide

- Procedure: The pyrazole is deprotonated at the N1 position by the base, followed by nucleophilic substitution with ethyl iodide

- Temperature: Reaction is carried out at 0 °C to room temperature under inert atmosphere (e.g., nitrogen)

- Duration: Typically 16 hours to ensure complete alkylation

- Purification: Workup involves aqueous extraction and organic solvent separation, followed by chromatography if necessary

This alkylation method is adapted from analogous methylation procedures and ensures selective N1 substitution without affecting the methyl groups at positions 3 and 5.

Sulfonylation to Form 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl Chloride

- Reagents: Chlorosulfonic acid or a combination of chlorosulfonic acid and thionyl chloride

- Mechanism: Electrophilic substitution at the 4-position of the pyrazole ring introduces the sulfonyl chloride group

- Solvent: Chloroform or dichloromethane is commonly used to dissolve the pyrazole intermediate

- Conditions: Controlled temperature (often 0 °C to room temperature) to prevent side reactions

- Yield: Moderate to high yields reported (40–90%) depending on reaction scale and purification

This sulfonyl chloride intermediate is a versatile precursor for further functionalization.

Conversion of Sulfonyl Chloride to Sulfonyl Fluoride

- Fluorinating agents: Potassium fluoride, silver fluoride, or specialized fluorinating reagents such as DAST (diethylaminosulfur trifluoride)

- Procedure: Nucleophilic substitution of the sulfonyl chloride with fluoride ion under anhydrous conditions

- Solvent: Polar aprotic solvents like acetonitrile or DMF facilitate the reaction

- Temperature: Room temperature to mild heating (up to 50 °C)

- Purification: Extraction and chromatography yield the pure sulfonyl fluoride compound

This step is critical to install the sulfonyl fluoride moiety, which imparts unique reactivity and biological properties.

Comparative Data Table of Preparation Steps

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine hydrate + acetylacetone | 25–50 °C | 70–85 | Classic condensation reaction |

| N-Alkylation (ethylation) | Ethyl iodide + potassium tert-butoxide | 0–30 °C, inert N2 | 75–90 | Selective N1 alkylation, long reaction |

| Sulfonylation (chloride) | Chlorosulfonic acid + thionyl chloride | 0–25 °C | 40–90 | Electrophilic substitution at C4 |

| Fluorination (chloride to fluoride) | KF or AgF in acetonitrile or DMF | 25–50 °C | 60–80 | Nucleophilic substitution |

Research Findings and Mechanistic Insights

- The N-alkylation step is highly selective due to the acidity of the N1-H proton and the steric hindrance of methyl substituents at C3 and C5, which prevents alkylation at carbon sites.

- Sulfonylation proceeds via electrophilic aromatic substitution, with the pyrazole ring directing substitution preferentially at the 4-position due to electronic effects of the methyl groups.

- Conversion of sulfonyl chloride to sulfonyl fluoride is facilitated by the high nucleophilicity of fluoride ions and the good leaving group ability of chloride, making this substitution efficient under mild conditions.

- Industrially, continuous flow processes have been explored to optimize reaction parameters such as temperature, reagent stoichiometry, and reaction time, improving yield and purity while minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.

Scientific Research Applications

While comprehensive data tables and case studies for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride are not available in the search results, information regarding similar compounds and related research areas can provide insights into its potential applications.

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride

This compound has a molecular weight of 206.24 .

Similar Compounds and Their Applications

- 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine: This compound is studied for potential biological activities, including antimicrobial and anticancer properties. It is also used as an intermediate in synthesizing more complex molecules and as a reagent in various organic reactions.

- 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: This compound has an ethyl group instead of a piperidine ring, which may affect its reactivity and applications compared to 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine.

- 1-Methyl-1H-pyrazole-4-sulfonyl chloride: The presence of a methyl group instead of dimethyl groups can lead to different chemical properties and uses.

- 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride: This compound lacks the piperidine ring, which may influence its biological activity and industrial applications. It can be used as a precursor in synthesis and is more reactive due to the chlorine.

Research Areas and Potential Applications

- Antimicrobial Activity: Research indicates that compounds similar to 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine exhibit significant antimicrobial activities and have been shown to inhibit the growth of various microbial strains, making them potential candidates for development as therapeutic agents against infections.

- Anti-inflammatory Effects: The pyrazole moiety is associated with various pharmacological effects, including anti-inflammatory properties. Preliminary studies suggest that 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine may interact with enzymes involved in inflammatory pathways, potentially leading to reduced inflammation in biological systems.

- Antiproliferative Activity: In vitro studies have demonstrated that derivatives of pyrazole sulfonamides exhibit antiproliferative effects against cancer cell lines.

Additional Information

Mechanism of Action

The mechanism of action of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride involves its interaction with molecular targets through its sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The specific pathways and targets would depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (Cl derivative) and 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (NH₂ derivative) with other sulfonyl-containing pyrazoles.

Key Findings:

Reactivity Differences :

- The sulfonyl chloride is highly reactive due to the labile chlorine atom, making it ideal for synthesizing sulfonamides or sulfonyl fluorides via nucleophilic substitution .

- The sulfonamide exhibits lower reactivity, typical of amides, and may serve as a stable pharmacophore in drug discovery .

- The dual-sulfonyl derivative (CAS 956270-87-4) has reduced reactivity due to steric hindrance from its ethoxybenzene and pyrrolidine groups .

Structural Impact on Properties :

- Bulky substituents (e.g., in CAS 956270-87-4) increase molecular weight and reduce volatility, as seen in its higher predicted collision cross-section (CCS) compared to simpler analogs .

- The chloride derivative has a higher molecular weight (222.7 g/mol) than the sulfonamide (203.27 g/mol), reflecting the substitution of Cl (-35.45 g/mol) with NH₂ (-16.02 g/mol) .

Hazard Profile: The sulfonyl chloride poses significant risks (skin corrosion, respiratory irritation) due to its reactive -SO₂Cl group . No hazard data are available for the sulfonamide, though sulfonamides generally exhibit lower acute toxicity .

Biological Activity

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride (CAS No. 89501-93-9) is a sulfonyl fluoride derivative of pyrazole, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry and biological research due to its ability to interact with various molecular targets.

The molecular formula of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride is C₇H₁₁FN₂O₂S, with a molecular weight of 206.24 g/mol. The compound features a sulfonyl fluoride group that enhances its reactivity towards nucleophiles, making it a valuable building block in organic synthesis and drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁FN₂O₂S |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | 1-Ethyl-3,5-dimethylpyrazole-4-sulfonyl fluoride |

| InChI | InChI=1S/C7H11FN2O2S/c1-4-10-6(3)7(5(2)9-10)13(8,11)12/h4H2,1-3H3 |

| Canonical SMILES | CCN1C(=C(C(=N1)C)S(=O)(=O)F)C |

The biological activity of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride is largely attributed to its sulfonyl fluoride moiety. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The specific pathways and targets depend on the context of its use in biological systems.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride have been evaluated for their inhibitory effects on poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy.

In a study evaluating quinoxaline-based derivatives as PARP inhibitors, a related dimethyl pyrazole compound demonstrated superior antiproliferative activity against breast cancer cell lines, with an IC₅₀ value significantly lower than that of the reference drug Olaparib (IC₅₀ = 8.90 µM). The study highlighted the importance of hydrophobic residues in enhancing PARP inhibition activity .

Enzyme Inhibition

The sulfonyl fluoride group in 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride can also facilitate enzyme inhibition by covalently modifying active site residues. Such modifications can lead to altered enzyme kinetics and potentially therapeutic outcomes in diseases where these enzymes play critical roles.

Case Studies and Research Findings

Case Study: PARP Inhibition

A comparative analysis of various pyrazole derivatives revealed that the presence of specific substituents on the pyrazole ring significantly influenced their inhibitory potency against PARP. For example:

| Compound | IC₅₀ (nM) | Relative Activity |

|---|---|---|

| Compound 5 (Dimethyl Pyrazole) | 3.05 | Higher than Olaparib |

| Olaparib | 8.90 | Reference |

This data suggests that modifications to the pyrazole structure can enhance biological activity and selectivity towards specific targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride, and how do they compare in efficiency?

- Methodology : Two primary approaches are documented:

- Stepwise synthesis : Sequential functionalization of the pyrazole core, starting with sulfonation followed by fluorination. This method allows precise control over intermediate purity but requires multiple purification steps .

- One-pot synthesis : Direct introduction of sulfonyl fluoride groups using fluoroalkyl-containing synthons (e.g., lithium 1,3-diketonates). This method reduces reaction time but may yield mixed byproducts requiring advanced chromatographic separation (e.g., silica gel chromatography) .

- Efficiency metrics : Yields typically range from 65% (stepwise) to 75% (one-pot), with purity >95% achievable via recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data points should be prioritized?

- Key techniques :

- 1H/13C-NMR : Confirm substitution patterns (e.g., ethyl and methyl groups at positions 1, 3, and 5). For example, the ethyl group’s triplet signal at δ 1.2–1.4 ppm and methyl protons at δ 2.1–2.3 ppm are diagnostic .

- FTIR : Sulfonyl fluoride groups exhibit strong asymmetric stretching at ~1350–1400 cm⁻¹ and symmetric stretching at ~1150–1200 cm⁻¹ .

- X-ray crystallography : Resolve stereoelectronic effects (e.g., bond angles between pyrazole and sulfonyl groups). A mean C–C bond length of 1.39 Å and R-factor <0.05 ensure structural validity .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during sulfonyl fluoride introduction?

- Contradiction analysis : Competing sulfonation pathways may yield sulfonic acid derivatives (e.g., via hydrolysis).

- Optimization strategies :

- Solvent selection : Use anhydrous dichloromethane or DMF to suppress hydrolysis.

- Temperature control : Maintain ≤40°C to minimize side reactions, as higher temperatures promote decomposition (evidenced by LC-MS peaks at m/z 220–230) .

- Catalytic additives : Introduce pyridine (5 mol%) to stabilize reactive intermediates, improving yield to >80% .

Q. What methodologies resolve contradictions between spectroscopic and crystallographic data for this compound?

- Case study : Discrepancies in NMR-derived torsional angles vs. X-ray data can arise from dynamic effects in solution.

- Resolution workflow :

Variable-temperature NMR : Monitor coalescence of signals (e.g., ethyl group splitting at 253 K).

2D-NMR (NOESY/ROESY) : Detect through-space interactions between sulfonyl fluoride and methyl groups.

DFT calculations : Compare computed vs. experimental bond angles (e.g., B3LYP/6-31G* level) to validate static vs. dynamic structural models .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Approach :

- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify electrophilic sites. The sulfonyl fluoride group’s LUMO energy (-1.8 eV) indicates high reactivity toward amines or thiols .

- Docking studies : Model interactions with biological targets (e.g., serine hydrolases) using AutoDock Vina. A binding affinity ≤-7.0 kcal/mol suggests potential as a covalent inhibitor .

Applied Research Questions

Q. What strategies are effective in designing pyrazole-sulfonyl fluoride analogs with enhanced antifungal activity?

- Structure-activity relationship (SAR) insights :

- Substitution at position 4 : Fluorine enhances electrophilicity, improving inhibition of fungal CYP51 (e.g., IC50 reduction from 12 μM to 4.5 μM) .

- Steric effects : Bulkier substituents (e.g., isopropyl) reduce membrane permeability. Optimal logP values (2.5–3.0) balance solubility and bioavailability .

- Biological validation :

- Microdilution assays : Test against Candida albicans (MIC ≤8 μg/mL indicates clinical potential) .

Q. What safety protocols are critical when handling 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride in laboratory settings?

- Risk mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.